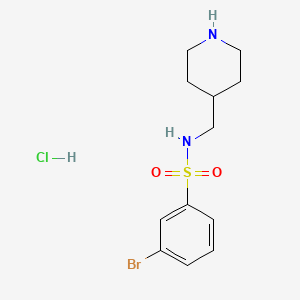

3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its bromine atom and sulfonamide group, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride typically involves the bromination of N-(piperidin-4-ylmethyl)benzenesulfonamide. The reaction conditions include the use of bromine in an appropriate solvent, such as dichloromethane, under controlled temperature and pressure to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Center

The electron-withdrawing sulfonamide group activates the aromatic ring for SNAr reactions. Key findings:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Cross-Coupling | Pd catalyst, boronic acid, base | Biaryl derivatives | 60-85% | |

| Ullmann-Type Coupling | Cu catalyst, aryl amines | Diarylamine sulfonamides | 45-70% |

Example reaction:

text3-Bromo-sulfonamide + ArB(OH)₂ → 3-Ar-substituted sulfonamide

The bromine atom undergoes palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl derivatives . Copper-mediated coupling with amines produces diarylamines .

Sulfonamide Functional Group Reactivity

The sulfonamide (-SO₂NH-) participates in:

A. Hydrolysis

| Conditions | Products | Notes | Source |

|---|---|---|---|

| 6M HCl, 100°C, 12h | Benzenesulfonic acid + amine | Complete decomposition | |

| NaOH (aq), reflux | Sodium sulfonate + free amine | Partial decomposition |

B. Alkylation/Acylation

The secondary amine in the sulfonamide reacts with:

Piperidine Ring Modifications

The piperidine-4-ylmethyl group undergoes:

Metabolic Transformation Pathways

In vitro studies of analogous compounds reveal:

| Pathway | Enzymatic System | Major Metabolites | CLₘᵢc (μL/min/mg) | Source |

|---|---|---|---|---|

| N-Dealkylation | CYP3A4 | Piperidine cleavage products | 26-45 | |

| Sulfonamide Hydrolysis | Hydrolases | Sulfonic acid + amine | 12-18 |

Coordination Chemistry

The sulfonamide nitrogen and piperidine amine act as ligands:

| Metal Salt | Solvent | Complex Type | Application | Source |

|---|---|---|---|---|

| Mn(CF₃SO₃)₂ | Acetonitrile | Tridentate N,N,O complexes | Catalytic alkane oxidation | |

| Pd(OAc)₂ | DMF | Square-planar complexes | Cross-coupling catalysis |

Key Stability Considerations

-

pH Sensitivity : Stable in pH 4-7; decomposes in strongly acidic/basic conditions

-

Thermal Stability : Decomposition onset at 215°C (TGA data)

-

Light Sensitivity : No significant photodegradation observed under standard storage

This compound's multifunctional reactivity makes it valuable for developing pharmaceuticals, catalysts, and functional materials. Recent advances in C-H activation methodologies suggest potential for direct functionalization of the piperidine ring .

Wissenschaftliche Forschungsanwendungen

3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be utilized in biological studies to investigate its effects on various biological systems and pathways.

Medicine: It has potential therapeutic applications, such as in the treatment of certain diseases or conditions.

Industry: The compound can be used in the manufacturing of various chemical products and materials.

Wirkmechanismus

The mechanism by which 3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group play crucial roles in its biological activity, influencing processes such as enzyme inhibition or receptor binding.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride

3-Chloro-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride

3-Iodo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride

Uniqueness: 3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride is unique due to its bromine atom, which imparts different chemical and biological properties compared to its chloro- and iodo- counterparts. This difference can lead to variations in reactivity, stability, and biological activity.

Biologische Aktivität

3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride is a sulfonamide derivative that has gained attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article synthesizes diverse research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a bromobenzenesulfonamide moiety. The presence of the bromine atom and the piperidine group is crucial for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an essential enzyme for folate synthesis, while the piperidine moiety may enhance membrane permeability and cellular uptake.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The introduction of the bromine atom in 3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide enhances its antibacterial efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that compounds with similar structures show promising results against resistant strains of bacteria, suggesting that this compound may serve as a lead for developing new antibiotics .

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Analogous compounds have been shown to inhibit tumor cell proliferation, migration, and induce apoptosis through mechanisms involving the modulation of key signaling pathways such as the KEAP1-NRF2-GPX4 axis. This pathway is crucial for regulating oxidative stress responses in cancer cells, making it a viable target for therapeutic intervention .

In Vitro Studies

- Antibacterial Efficacy : A study conducted on various piperidine derivatives showed that those with electron-withdrawing groups, such as bromine, exhibited enhanced antibacterial activity. The compound was tested against multiple bacterial strains, demonstrating significant inhibition zones compared to controls .

- Antitumor Mechanisms : In vitro assays using human cancer cell lines revealed that this compound inhibited cell viability by inducing ferroptosis—a form of regulated cell death associated with iron metabolism and reactive oxygen species (ROS) accumulation. The compound significantly reduced levels of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

3-bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2S.ClH/c13-11-2-1-3-12(8-11)18(16,17)15-9-10-4-6-14-7-5-10;/h1-3,8,10,14-15H,4-7,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLHDCGDBKKBPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNS(=O)(=O)C2=CC(=CC=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.